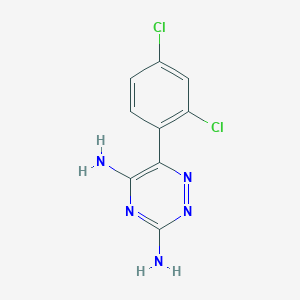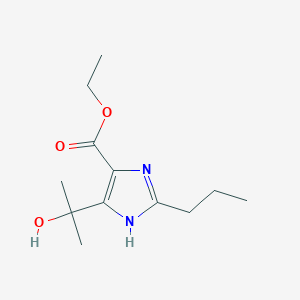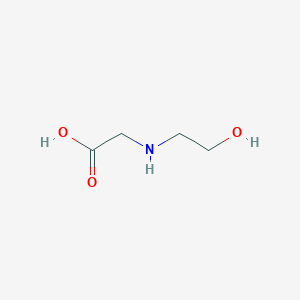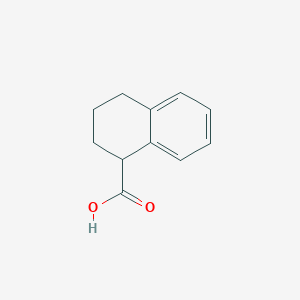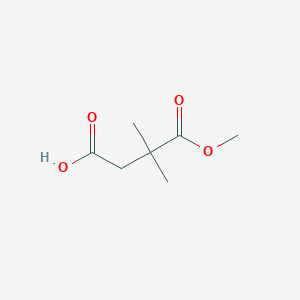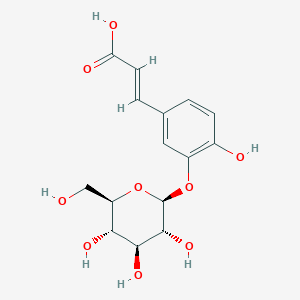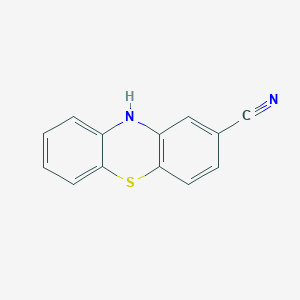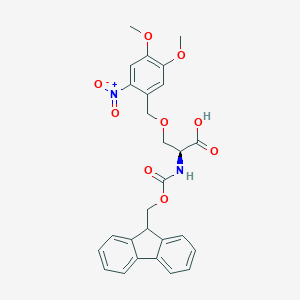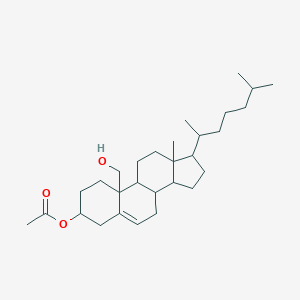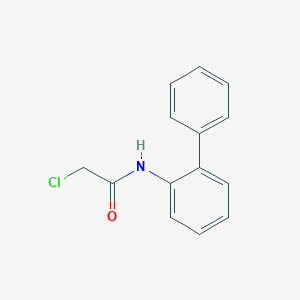
N-Biphenyl-2-yl-2-chlor-acetamid
Übersicht
Beschreibung
Methylinositol, also known as 3-O-methyl-D-chiro-inositol, is a naturally occurring cyclitol. It is a derivative of inositol, a type of sugar alcohol. Methylinositol is found in various plants, particularly in the Leguminosae and Pinaceae families. It plays a significant role in plant physiology, acting as a cellular modulator and providing chemical defense against environmental stressors such as water deficit and high salinity .
Wissenschaftliche Forschungsanwendungen
Methylinositol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener Inositolphosphate und anderer Derivate verwendet.
Biologie: Methylinositol spielt eine Rolle in zellulären Signalwegen und ist an der Regulation verschiedener physiologischer Prozesse beteiligt.
Medizin: Es wurde auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Diabetes, Entzündungen, Krebs und neurodegenerativen Erkrankungen wie Alzheimer untersucht
5. Wirkmechanismus
Methylinositol übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es wirkt als sekundärer Botenstoff in Insulin-Signalwegen, wo es zur Regulation des Glukosestoffwechsels beiträgt. Die Bindung von Insulin an seinen Rezeptor initiiert eine Kaskade von Stoffwechselereignissen, darunter die Aktivierung von Insulinrezeptorsubstraten und des Enzyms Phosphatidylinositol-3-Kinase. Dies führt zur Umwandlung von Phosphatidylinositol zu Phosphatidylinositol-3-phosphat, das eine entscheidende Rolle bei der Glukoseaufnahme und dem Glukosestoffwechsel spielt .
Wirkmechanismus
While the specific mechanism of action for “N-Biphenyl-2-yl-2-chloro-acetamide” is not detailed in the retrieved sources, similar compounds have been found to exhibit antimicrobial activity . This activity is thought to be related to the compound’s ability to pass rapidly through the phospholipid bilayer of the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylinositol can be synthesized through the methylation of inositol. One common method involves the use of methanol as a methylating agent in the presence of a catalyst. For example, cyclometalated ruthenium complexes can catalyze the methylation of inositol with methanol under mild conditions (60°C) with sodium hydroxide as a base .
Industrial Production Methods: Industrial production of methylinositol typically involves the extraction from plant sources rich in this compound. Plants such as soybean, carob pod, and fenugreek seed are known to contain significant amounts of methylinositol. The extraction process involves solvent extraction followed by purification steps to isolate the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methylinositol durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Methylinositol kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig nukleophile Substitution, bei der Methylinositol mit Nukleophilen wie Halogeniden oder Aminen reagiert.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation von Methylinositol zur Bildung von Inositolphosphaten führen, während die Reduktion verschiedene Inositol-Derivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
Methylinositol ähnelt anderen Inositol-Derivaten wie Myo-Inositol, Scyllo-Inositol und Epi-Inositol. Es ist jedoch einzigartig in seiner weit verbreiteten Verbreitung in Pflanzen und seiner spezifischen Rolle bei der Stresstoleranz und der zellulären Modulation.
Ähnliche Verbindungen:
Myo-Inositol: Die häufigste Form von Inositol in der Natur, beteiligt an verschiedenen zellulären Prozessen.
Scyllo-Inositol: Bekannt für seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen.
Epi-Inositol: Beteiligt an der zellulären Signalübertragung und Stoffwechselregulation
Die einzigartigen Eigenschaften und vielfältigen Anwendungen von Methylinositol machen es zu einer Verbindung von großem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDKTKNLZLTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360581 | |
| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23088-28-0 | |
| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
